Ethyl 2-(4-bromo-2-methoxyphenyl)acetate
Overview
Description
Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is a chemical compound with the CAS Number: 1261570-38-0. It has a molecular weight of 273.13 . The IUPAC name for this compound is ethyl (4-bromo-2-methoxyphenyl)acetate . It is typically a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13BrO3/c1-3-15-11(13)6-8-4-5-9(12)7-10(8)14-2/h4-5,7H,3,6H2,1-2H3
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature .Scientific Research Applications
1. Metabolic Pathways in Rats
Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is involved in the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. It appears as one of the metabolites, indicating its role in the metabolic pathways operative in rats (Kanamori et al., 2002).
2. Radical Scavenging Activity
This compound is related to bromophenols isolated from the marine red alga Rhodomela confervoides, which exhibit potent scavenging activity against radicals. These findings suggest potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
3. Molecular Structure Studies
The compound's molecular and crystal structures were studied to understand its stability and interaction potential. Such studies are crucial for its application in medicinal chemistry and material science (Kaur et al., 2012).
4. Synthesis and Pharmacological Assessment
This compound is related to acetamide derivatives synthesized for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These derivatives exhibit activities comparable to standard drugs, indicating its potential in drug development (Rani et al., 2016).
5. Learning and Memory Effects in Mice
Derivatives of this compound were studied for their effects on learning and memory in mice, demonstrating its potential impact on cognitive functions (Jiang Jing-ai, 2006).
6. Hypolipidemic Activity
Related compounds to this compound have been evaluated for their potential hypolipidemic activity, indicating its potential use in treating lipid disorders (Baggaley et al., 1977).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that brominated compounds often interact with their targets through halogen bonding or electrophilic substitution . The presence of a methoxy group may also influence its interaction with targets, potentially through hydrogen bonding or dipole-dipole interactions.
Biochemical Pathways
Brominated compounds are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The bromine and methoxy groups may also affect its metabolism and excretion .
Result of Action
Brominated compounds often exhibit a wide range of biological activities, and the presence of a methoxy group may also confer certain pharmacological properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound is a white to yellow solid at room temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate are not well-studied. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The bromine atom in the compound could potentially form halogen bonds with biomolecules, influencing their structure and function .
Cellular Effects
Brominated compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that the compound could interact with biomolecules through halogen bonding, potentially inhibiting or activating enzymes and causing changes in gene expression .
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)6-8-4-5-9(12)7-10(8)14-2/h4-5,7H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVGLLSTNDUJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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